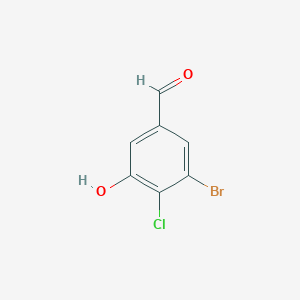

3-Bromo-4-chloro-5-hydroxybenzaldehyde

Description

Structural Significance of Substituted Benzaldehyde (B42025) Frameworks in Organic Chemistry

The benzaldehyde framework, consisting of a benzene (B151609) ring attached to a formyl group, is a fundamental structure in organic chemistry. wikipedia.org Benzaldehydes are among the simplest and most industrially useful aromatic aldehydes. wikipedia.org The addition of various substituents to the benzene ring creates a diverse family of substituted benzaldehydes, which are crucial reactants in numerous synthetic processes. wisdomlib.org These frameworks are key starting materials for creating more complex molecular architectures, such as Schiff bases through reactions with hydrazone derivatives, and are instrumental in the synthesis of various heterocyclic compounds like pyrazole (B372694) derivatives. wisdomlib.org The carbonyl group of the aldehyde is electrophilic, making it a prime site for nucleophilic addition reactions, a cornerstone of organic synthesis. ncert.nic.in However, the reactivity of the aldehyde can be modulated by the electronic effects of other substituents on the aromatic ring. ncert.nic.in

Strategic Importance of Halogen and Hydroxyl Functionalities in Modulating Molecular Reactivity

The strategic placement of halogen and hydroxyl groups on a benzaldehyde scaffold profoundly influences the molecule's physical and chemical properties. Functional groups are specific arrangements of atoms within molecules that are responsible for their characteristic chemical reactions. solubilityofthings.com

The hydroxyl group (–OH) is a polar functional group that can participate in hydrogen bonding, which often increases a compound's water solubility and affects its melting and boiling points. solubilityofthings.com As a functional group on a benzene ring (a phenol), it is an activating group, meaning it increases the electron density of the ring, making it more susceptible to electrophilic substitution. The hydroxyl group's acidity and its ability to act as a nucleophile are central to many of its reactions. msu.edu

Halogen atoms (–X) , such as bromine and chlorine, are electronegative and exert a significant influence on the molecule's reactivity through several mechanisms. crunchchemistry.co.uk Their electron-withdrawing inductive effect decreases the electron density of the aromatic ring, making the carbonyl carbon of the aldehyde group more electrophilic. This modification of the electronic landscape is a key tool for chemists to fine-tune the reactivity of the molecule. crunchchemistry.co.uk The specific halogen and its position on the ring determine the precise nature and strength of this electronic influence. crunchchemistry.co.uk

Positioning of 3-Bromo-4-chloro-5-hydroxybenzaldehyde within Aromatic Compound Studies

This compound is a polysubstituted aromatic aldehyde that embodies the structural and reactive principles discussed above. Its specific substitution pattern—a hydroxyl group flanked by a bromine and a chlorine atom, all positioned relative to an aldehyde function—makes it a compound of interest for synthetic and medicinal chemistry. The interplay of the electron-donating hydroxyl group and the electron-withdrawing halogens creates a unique electronic environment on the aromatic ring, influencing its reaction pathways. This compound serves as a valuable intermediate, with its functional groups providing multiple sites for further chemical modification. chemimpex.com

Below are the key identifiers and properties of this compound.

Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 1849-76-9 sigmaaldrich.combiosynth.com |

| Molecular Formula | C₇H₄BrClO₂ sigmaaldrich.com |

| IUPAC Name | 3-bromo-5-chloro-4-hydroxybenzaldehyde nih.gov |

| InChI | InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H nih.gov |

| InChIKey | ITSXSHQWMYYQQY-UHFFFAOYSA-N nih.gov |

| SMILES | C1=C(C=C(C(=C1Cl)O)Br)C=O nih.gov |

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 235.46 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 157-162 °C sigmaaldrich.com |

| Monoisotopic Mass | 233.90833 Da uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chloro-5-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFFNDWDDOQERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 4 Chloro 5 Hydroxybenzaldehyde

Regioselective Halogenation Strategies

The introduction of halogen atoms at specific positions on an aromatic ring, especially one bearing multiple substituents, is a fundamental challenge in organic synthesis. For 3-Bromo-4-chloro-5-hydroxybenzaldehyde, the positioning of bromine and chlorine atoms is dictated by the powerful directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups.

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the aldehyde group is a deactivating, meta-directing group. In a molecule like 4-hydroxybenzaldehyde (B117250), the hydroxyl group's activating effect dominates, directing incoming electrophiles to the positions ortho to it (positions 3 and 5).

The choice of halogenating agent and reaction conditions is critical for controlling the reaction.

Bromination of Phenols : When phenol (B47542) is treated with bromine water, its high reactivity leads to the formation of a trisubstituted product, 2,4,6-tribromophenol. youtube.com To achieve selective mono-bromination, milder conditions are necessary. Using bromine in a less polar solvent, such as carbon disulfide (CS2) or carbon tetrachloride (CCl4) at low temperatures, favors the formation of ortho- and para-bromophenols. youtube.com

Chlorination of Phenols : Directed chlorination can be achieved using various reagents. Systems combining hypervalent iodine(III) reagents like (diacetoxyiodo)benzene (B116549) (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) with a Lewis acid such as aluminum chloride (AlCl3) have been developed for the ortho-selective chlorination of phenols under mild conditions. researchgate.net The use of N-halosuccinimides (NCS for chlorination, NBS for bromination) in solvents like hexafluoroisopropanol (HFIP) also provides an efficient method for the regioselective halogenation of electron-rich arenes. organic-chemistry.org

Table 1: Regioselective Halogenation Protocols for Phenolic Compounds

| Reagent/System | Solvent | Typical Outcome on Phenols | Reference |

|---|---|---|---|

| Bromine Water (Br₂) | Water | Polysubstitution (e.g., 2,4,6-tribromophenol) | youtube.com |

| Bromine (Br₂) | CS₂ or CCl₄ | Mono-substitution (ortho- and para-isomers) | youtube.com |

| PIFA / AlCl₃ | Dichloromethane | Ortho-selective chlorination | researchgate.net |

| N-Chlorosuccinimide (NCS) | Hexafluoroisopropanol (HFIP) | Regioselective chlorination of activated arenes | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Hexafluoroisopropanol (HFIP) | Regioselective bromination of activated arenes | organic-chemistry.org |

The final substitution pattern of 3-bromo, 4-chloro, and 5-hydroxy on a benzaldehyde (B42025) ring is a result of the cumulative directing effects of the substituents introduced at each step. The hydroxyl group at position 1 and the aldehyde at position 4 create a specific electronic environment. The -OH group strongly activates the ortho positions (2 and 6) and the para position (4). The -CHO group deactivates the ring and directs incoming groups to the meta positions (3 and 5).

In a precursor like 4-hydroxybenzaldehyde, the positions at C3 and C5 are activated by the -OH group (ortho) and simultaneously directed by the -CHO group (meta). This convergence of directing effects makes these positions the most likely sites for electrophilic aromatic substitution. The challenge lies in introducing two different halogens sequentially and selectively into these two electronically similar positions. This often requires careful selection of halogenating agents and tuning of reaction conditions to modulate reactivity. youtube.com

Oxidative halogenation offers an alternative to using elemental halogens like Br₂ or Cl₂. acs.org These methods utilize a halide salt (e.g., KBr, HCl) in combination with an oxidant, which generates the electrophilic halogen species in situ. acs.orggoogle.com This approach can be safer and more atom-economical.

Common oxidative systems include:

Hydrogen Peroxide (H₂O₂) : A mixture of H₂O₂ and a hydrohalic acid (HBr or HCl) can effectively halogenate activated aromatic rings. For instance, the oxybromination of 4-hydroxybenzaldehyde to produce 3-bromo-4-hydroxybenzaldehyde (B1265673) has been achieved using bromine and H₂O₂ in dichloromethane. rsc.org

Nitric Acid (HNO₃) : The interaction of a halide salt with nitric acid can result in oxidative halogenation. google.com Nitric acid oxidizes the halide ion, which then reacts with the aromatic compound. acs.orggoogle.com

Enzymatic Halogenation : FAD-dependent halogenase enzymes can catalyze highly regioselective halogenation of aromatic compounds under mild, aqueous conditions. nih.gov These biocatalysts can override the natural electronic preferences of a substrate to install a halogen at a specific site. nih.gov

These methods avoid the direct handling of hazardous molecular halogens and often proceed under milder conditions, offering significant advantages in fine chemical synthesis. acs.org

Ozonolysis-Mediated Synthetic Routes to Functionalized Benzaldehydes

The synthesis of this compound could be envisioned via the ozonolysis of a precursor like 3-bromo-5-chloro-4-hydroxy-1-vinylbenzene. The reaction proceeds in two main steps:

Ozone Addition : Ozone (O₃) reacts with the alkene to form an unstable primary ozonide, which rearranges to a more stable ozonide intermediate. masterorganicchemistry.com

Workup : The ozonide is then cleaved under reductive conditions. A common reductive workup involves using dimethyl sulfide (B99878) (DMS) or zinc and water, which reduces the ozonide to yield the desired aldehyde or ketone products. masterorganicchemistry.comyoutube.com

A notable advancement is the direct formation of aldehydes by conducting the ozonolysis in a solvent/water mixture, which avoids the need for a separate reductive workup step by trapping the carbonyl oxide intermediate. organic-chemistry.orgacs.org One report notes that 3-Bromo-5-chloro-4-hydroxybenzaldehyde can be synthesized via the ozonation of 2,6-dichlorophenol, followed by subsequent reactions. biosynth.com

Table 2: Synthesis of Substituted Benzaldehydes via Ozonolysis

| Starting Alkene | Reagents | Product | Reference |

|---|---|---|---|

| Styrene | 1. O₃; 2. DMS | Benzaldehyde | masterorganicchemistry.com |

| 4-Methoxystyrene | 1. O₃; 2. DMS | 4-Methoxybenzaldehyde | masterorganicchemistry.com |

| 3-bromo-5-chloro-4-hydroxy-1-vinylbenzene | 1. O₃; 2. Reductive Workup | This compound | (Hypothetical) |

| General Alkenes | O₃ in 5% water/acetone | Aldehydes or Ketones directly | organic-chemistry.org |

Multi-Component and Sequential Synthesis Approaches

The construction of a polysubstituted aromatic ring like this compound often relies on a linear, sequential approach where functional groups are introduced one by one. Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, represent a highly efficient synthetic strategy, though their application for the direct synthesis of this specific target is less common than sequential methods. acs.orgacademie-sciences.fr

A logical and common strategy is the stepwise modification of a simpler, commercially available aromatic precursor. The order of reactions is paramount to ensure the correct final regiochemistry, taking advantage of the directing effects of the substituents at each stage.

A plausible synthetic pathway for this compound could start from 4-hydroxybenzaldehyde:

Step 1: Regioselective Bromination : The starting material, 4-hydroxybenzaldehyde, has two equivalent positions (C3 and C5) that are activated by the ortho-hydroxyl group and meta to the aldehyde group. A controlled, regioselective bromination using a system like H₂O₂/Br₂ can introduce a bromine atom at one of these positions, yielding 3-bromo-4-hydroxybenzaldehyde. rsc.org

Step 2: Regioselective Chlorination : The resulting 3-bromo-4-hydroxybenzaldehyde now has one remaining position (C5) that is strongly activated by the hydroxyl group. Subsequent chlorination, for example using N-chlorosuccinimide, would be directed to this position to yield the final product, this compound.

This iterative approach allows for precise control over the introduction of each functional group, building complexity in a controlled and predictable manner.

Ring Cleavage and Rearomatization Pathways

While direct formylation and halogenation of precursor phenols are common routes, alternative pathways involving ring cleavage and subsequent rearomatization offer novel approaches to highly substituted aromatic systems. One such conceptual pathway involves the oxidative cleavage of a phenolic ring, for instance, through ozonolysis, followed by a series of reactions to reform an aromatic structure with the desired substitution pattern.

Ozonolysis is a powerful tool in organic synthesis, known for its ability to cleave carbon-carbon double bonds. numberanalytics.comnih.gov When applied to phenols in aqueous solutions, the reaction can be complex, yielding a variety of products including catechol, hydroquinone, and muconic acid derivatives, which result from the cleavage of the aromatic ring. rsc.org The specific products formed depend heavily on reaction conditions such as pH. rsc.org

A relevant example is the synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde, a structural isomer of the title compound. This synthesis can be achieved through the ozonation of 2,6-dichlorophenol. While the detailed mechanism of rearomatization is not fully elucidated in the available literature, the transformation implies an initial ring opening followed by subsequent reactions that rebuild the aromatic aldehyde. This process highlights the potential of using ring cleavage of readily available substituted phenols to access complex halogenated benzaldehydes. Such strategies, while potentially suffering from complex product mixtures, can provide unique routes to substitution patterns that are difficult to achieve through conventional electrophilic substitution reactions.

Principles of Green Chemistry in the Synthesis of Halogenated Benzaldehydes

The integration of green chemistry principles into the synthesis of halogenated benzaldehydes is crucial for developing sustainable industrial processes. rsc.org These principles aim to reduce waste, use safer chemicals, improve energy efficiency, and minimize environmental impact. nih.govorganic-chemistry.org The ultimate goal is to design chemical products and processes that are both economically viable and environmentally responsible. nih.gov

Eco-friendly Reagent Selection and Reaction Conditions

The selection of reagents and reaction conditions is a cornerstone of green synthesis. Traditional methods for producing halogenated benzaldehydes often rely on hazardous reagents and volatile organic solvents. Modern approaches seek to replace these with safer, more sustainable alternatives.

Reagent Selection:

Safer Halogenating Agents: Instead of using highly toxic and volatile molecular bromine or chlorine, greener protocols utilize safer halogen sources. These include potassium halides activated by a green oxidant like oxone in the presence of a recyclable carbocatalyst such as graphene oxide. acs.org Other alternatives involve phosphonium-based ionic liquids with trihalide anions (e.g., Br₃⁻, BrCl₂⁻), which avoid handling volatile dihalogens. rsc.org

Benign Oxidants: Many synthetic steps require oxidation. Replacing heavy metal oxidants (e.g., Cr(VI), Mn(VII)) with environmentally benign options like hydrogen peroxide or even atmospheric oxygen is a key green strategy. researchgate.net For instance, H₂O₂ can be used with a tungsten-based catalyst for oxidative cleavage reactions.

Biocatalysts: Enzymes and whole-cell systems offer high selectivity under mild conditions (room temperature, neutral pH). Aldo-keto reductases found in various plant wastes, for example, can be used for the reduction of benzaldehydes to their corresponding alcohols, demonstrating the potential for biocatalytic transformations in related synthetic steps.

Reaction Conditions:

Greener Solvents: The use of water, supercritical CO₂, or ionic liquids instead of chlorinated hydrocarbons (e.g., dichloromethane, chloroform) significantly reduces the environmental footprint of a synthesis. rsc.org

Solvent-Free Reactions: Performing reactions without a solvent, where possible, is highly advantageous as it simplifies purification, reduces waste, and lowers costs. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating methods. rsc.org

The following table compares traditional and green approaches for key synthetic steps.

| Synthetic Step | Traditional Method | Green Chemistry Approach | Key Advantage |

| Halogenation | Molecular Bromine (Br₂) in Chloroform | KBr/Oxone with Graphene Oxide Catalyst acs.org | Avoids toxic/volatile reagents, uses recyclable catalyst. |

| Oxidation | Chromium(VI) reagents | H₂O₂ with Tungsten Catalyst; Atmospheric O₂ researchgate.net | Eliminates heavy metal waste, uses a clean oxidant. |

| Solvent | Dichloromethane, Chloroform | Water, Ionic Liquids rsc.org, Solvent-free conditions nih.gov | Reduces toxicity and volatile organic compound (VOC) emissions. |

| Energy | Conventional Reflux/Heating | Microwave Irradiation, Sonication rsc.org | Faster reaction times, lower energy consumption. |

Efficiency Enhancements and Waste Minimization in Synthetic Processes

Key Metrics and Strategies:

Atom Economy: This principle, central to green chemistry, encourages designing syntheses where the maximum proportion of starting materials is incorporated into the final product. rsc.orgnih.gov Reactions with high atom economy, like addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

E-Factor (Environmental Factor): The E-factor quantifies the amount of waste produced relative to the desired product. A lower E-factor signifies a greener process. For example, shifting from stoichiometric reagents to catalytic systems drastically reduces the E-factor.

Catalysis: The use of recyclable catalysts (heterogeneous, biocatalysts, or phase-transfer catalysts) is superior to using stoichiometric reagents that are consumed in the reaction and generate significant waste. nih.gov For instance, a reusable graphene oxide catalyst has been shown to be effective for four cycles in halogenation reactions without losing activity. acs.org

The table below illustrates how these principles can be applied to enhance the synthesis of halogenated aromatics.

| Green Chemistry Principle | Application in Synthesis | Outcome |

| Maximize Atom Economy | Use of addition reactions over substitution where possible. | Less byproduct formation, higher material efficiency. |

| Use Catalysis | Employing recyclable catalysts like graphene oxide or enzymes. acs.org | Reduced waste from stoichiometric reagents, catalyst can be reused. |

| Reduce Derivatives | Avoid unnecessary protection/deprotection steps. | Fewer reaction steps, less waste, and higher overall yield. |

| Design for Energy Efficiency | Utilize microwave-assisted or solvent-free reactions. nih.govrsc.org | Shorter reaction times and lower energy input. |

| One-Pot Processes | Combine halogenation and formylation in a single sequence. organic-chemistry.org | Reduced solvent use, simplified workup, and less material loss. |

Elucidating the Chemical Reactivity and Transformation Mechanisms of 3 Bromo 4 Chloro 5 Hydroxybenzaldehyde

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. The rate and regioselectivity of this reaction are dictated by the nature of the substituents already present on the ring.

Influence of Halogen and Hydroxyl Substituents on Ring Electron Density and Reactivity

The aromatic ring of 3-Bromo-4-chloro-5-hydroxybenzaldehyde is influenced by a combination of activating and deactivating groups.

Hydroxyl Group (-OH): The hydroxyl group at C5 is a potent activating group. Through its resonance effect (+R), it donates lone-pair electron density into the aromatic π-system, particularly at the ortho and para positions. While it has an electron-withdrawing inductive effect (-I) due to oxygen's electronegativity, the resonance effect is dominant, making the ring more nucleophilic and thus more reactive towards electrophiles. organic-chemistry.org

Aldehyde Group (-CHO): The aldehyde group at C1 is a strong deactivating group. It withdraws electron density from the ring through both a powerful resonance effect (-R) and an inductive effect (-I), significantly reducing the ring's nucleophilicity. This group directs incoming electrophiles to the meta position relative to itself.

Site Selectivity and Mechanistic Rationale in Electrophilic Attacks

In an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. sigmaaldrich.comorganic-chemistry.org The stability of this intermediate determines the position of the attack. The substituents on this compound direct incoming electrophiles as follows:

-OH at C5: Directs ortho (C4, C6) and para (C2).

-Br at C3: Directs ortho (C2, C4) and para (C6).

-Cl at C4: Directs ortho (C3, C5) and para (C1).

-CHO at C1: Directs meta (C3, C5).

The two available positions for substitution are C2 and C6.

Attack at C2: This position is para to the strongly activating -OH group and ortho to the -Br group.

Attack at C6: This position is ortho to the strongly activating -OH group and ortho to the -Br group.

The directing effects of the powerful activating hydroxyl group are generally dominant in determining the position of electrophilic attack. solubilityofthings.com Both C2 and C6 are activated by the hydroxyl and halogen groups. However, the C2 position is para to the hydroxyl group, which often leads to the major product due to reduced steric hindrance compared to the position ortho to a substituent. Therefore, electrophilic attack is most likely to occur at the C2 position. The reaction proceeds via the formation of the most stable Wheland intermediate, which is the one that allows for the positive charge to be delocalized onto the oxygen atom of the hydroxyl group.

| Reaction Type | Predicted Major Product | Rationale | Example Reagents |

|---|---|---|---|

| Halogenation | 2-Bromo-3-bromo-4-chloro-5-hydroxybenzaldehyde or 2-Chloro-3-bromo-4-chloro-5-hydroxybenzaldehyde | The hydroxyl group is a strong ortho-, para-director, making the C2 and C6 positions the most nucleophilic. The C2 (para to -OH) is often favored over C6 (ortho to -OH) due to sterics. | Br2 in a non-polar solvent or Cl2 with a Lewis acid catalyst (e.g., FeCl3). |

| Nitration | 3-Bromo-4-chloro-5-hydroxy-2-nitrobenzaldehyde | The nitronium ion (NO2+) electrophile will preferentially attack the C2 position, which is strongly activated by the para-hydroxyl group. | Concentrated HNO3 and H2SO4. uni.lu |

| Sulfonation | 2-(3-Bromo-4-chloro-5-hydroxybenzoyl)benzenesulfonic acid | Reaction with fuming sulfuric acid (H2SO4 + SO3) would lead to substitution at the C2 position. This reaction is often reversible. | Fuming H2SO4. |

Nucleophilic Addition Reactions at the Aldehyde Moiety

The aldehyde group is characterized by its electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. The electron-withdrawing nature of the halogen and hydroxyl substituents on the ring enhances the electrophilicity of the carbonyl carbon in this compound, promoting nucleophilic addition reactions.

Investigation of Aldehyde Reactivity with Carbon Nucleophiles

Reactions with organometallic reagents, such as Grignard reagents, or with phosphorus ylides in the Wittig reaction, are classic examples of carbon-carbon bond formation via nucleophilic addition to an aldehyde.

Grignard Reaction: The addition of a Grignard reagent (R-MgX) to the aldehyde group results in the formation of a secondary alcohol upon acidic workup. The carbanion-like R-group of the reagent attacks the electrophilic carbonyl carbon.

Wittig Reaction: This reaction involves a phosphorus ylide (a Wittig reagent) reacting with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org It is a highly reliable method for converting a carbonyl group into a carbon-carbon double bond.

| Reaction Type | Reaction Scheme | Description | Typical Reagents |

|---|---|---|---|

| Grignard Reaction |  | Addition of an organomagnesium halide (Grignard reagent) to the aldehyde, followed by protonation, yields a secondary alcohol. | 1. R-MgBr (e.g., CH3MgBr) in THF or Et2O 2. H3O+ (workup) |

| Wittig Reaction |  | The aldehyde reacts with a phosphorus ylide to form an alkene, replacing the C=O bond with a C=C bond. | Ph3P=CHR (e.g., Ph3P=CH2) |

Reductive Transformations to Corresponding Benzyl Alcohols

The aldehyde group can be readily reduced to a primary alcohol. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, capable of reducing aldehydes and ketones without affecting other functional groups like halogens on the aromatic ring. For instance, the reduction of a related compound, 5-bromovanillin, to its corresponding alcohol has been successfully achieved using NaBH₄. researchgate.net This indicates that a similar selective reduction would be effective for this compound.

| Reaction Type | Product | Description | Typical Reagents |

|---|---|---|---|

| Aldehyde Reduction | (3-Bromo-4-chloro-5-hydroxyphenyl)methanol | Selective reduction of the aldehyde functionality to a primary alcohol using a hydride reagent. The aromatic halogens remain intact. | NaBH4 in methanol (B129727) or ethanol. |

Condensation Reactions Involving the Formyl Group

Condensation reactions are a cornerstone of aldehyde chemistry, involving an initial nucleophilic addition to the carbonyl group followed by a dehydration step.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, malononitrile), typically catalyzed by a weak base like piperidine (B6355638) or ammonia. wikipedia.orgorientjchem.org The product is an α,β-unsaturated compound. The reaction is driven by the formation of a stable conjugated system.

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. This reaction is fundamental in the synthesis of various ligands for metal complexes. sigmaaldrich.comorganic-chemistry.org Research on the closely related 3-Bromo-5-chloro-2-hydroxybenzaldehyde has shown its utility in forming benzohydrazide (B10538) derivatives, a similar type of condensation product. biosynth.com

| Reaction Type | Product Type | Description | Example Reagents |

|---|---|---|---|

| Knoevenagel Condensation | α,β-Unsaturated acid or nitrile | The aldehyde condenses with an active methylene compound, leading to the formation of a new C=C bond conjugated with the aromatic ring. | Malononitrile or Diethyl malonate with a base catalyst (e.g., piperidine). |

| Schiff Base Formation | Imine | Reaction with a primary amine (R-NH2) results in the formation of a C=N double bond (an imine or Schiff base). | A primary amine (e.g., Aniline) with an acid catalyst, typically in a solvent that allows for water removal. |

Ozonolysis and Oxidative Degradation Studies

While specific studies on the ozonolysis of this compound are not extensively documented in publicly available literature, the reactivity of its constituent functional groups allows for predictions of its behavior under such conditions. Ozonolysis is a powerful method for cleaving carbon-carbon double bonds, but the aromatic ring of benzaldehyde (B42025) derivatives is generally resistant to ozone under typical ozonolysis conditions used for alkenes. yale.edumasterorganicchemistry.com However, under more forced conditions or with different workups, degradation of the aromatic system can occur.

Oxidative degradation, on the other hand, can be initiated at several points in the molecule. The aldehyde group is susceptible to oxidation to a carboxylic acid, which would yield 3-bromo-5-chloro-4-hydroxybenzoic acid. google.com The phenolic hydroxyl group also influences the reactivity of the aromatic ring. Phenols are known to be highly reactive towards oxidizing agents. orientjchem.org The degradation of halogenated aromatic compounds in environmental or biological systems often proceeds through oxidative mechanisms. These can involve hydroxylation and dehalogenation, catalyzed by various enzymes like oxygenases. nih.govnih.gov

A study on the related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), has shown it possesses significant antioxidant properties, protecting cells from oxidative damage. nih.govnih.gov It was found to reduce intracellular reactive oxygen species (ROS) and protect against damage from agents like hydrogen peroxide. nih.govnih.gov This protective effect is mediated through the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress. nih.gov This suggests that this compound may also exhibit antioxidant activity, with the phenolic hydroxyl group acting as a radical scavenger. Its oxidative degradation would likely involve the formation of phenoxyl radicals as initial intermediates.

The general process for the oxidative degradation of substituted phenols can lead to the formation of quinone-like structures or ring-opened products. orientjchem.org For halogenated phenols, microbial degradation pathways often involve initial hydroxylation of the aromatic ring, followed by cleavage. nih.govnih.gov Therefore, the oxidative degradation of this compound could potentially lead to the formation of hydroxylated intermediates, followed by cleavage of the aromatic ring.

Reactivity Profile of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a dominant functional group that largely dictates the reactivity of this compound. Its presence activates the aromatic ring, though this is tempered by the electron-withdrawing effects of the aldehyde, bromo, and chloro substituents. The hydroxyl group itself is nucleophilic and acidic, making it a site for various chemical transformations.

Functional Group Protection and Deprotection Methodologies

In multi-step syntheses, the reactivity of the phenolic hydroxyl group can interfere with reactions targeting other parts of the molecule, such as the aldehyde function. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com Therefore, it is often necessary to temporarily "protect" the hydroxyl group by converting it into a less reactive derivative. organic-chemistry.org A suitable protecting group must be easy to install, stable under the desired reaction conditions, and readily removable (deprotection) without affecting the rest of the molecule. organic-chemistry.orglibretexts.org

Common strategies for protecting phenolic hydroxyl groups involve their conversion into ethers or silyl (B83357) ethers. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org The choice of protecting group depends on the specific reaction conditions that need to be tolerated.

Table 1: Common Protecting Groups for the Phenolic Hydroxyl Group and Deprotection Methods

| Protecting Group | Structure | Reagents for Protection | Reagents for Deprotection | Stability |

| Methoxymethyl (MOM) ether | -CH₂OCH₃ | Methoxymethyl chloride (MOMCl), Base (e.g., K₂CO₃, NaH) | Acidic conditions (e.g., HCl in MeOH) | Stable to bases, nucleophiles, and some reducing agents. |

| Benzyl (Bn) ether | -CH₂C₆H₅ | Benzyl bromide (BnBr) or Benzyl chloride (BnCl), Base (e.g., K₂CO₃, NaH) | Hydrogenolysis (H₂, Pd/C), Strong acids | Stable to a wide range of acidic and basic conditions. |

| tert-Butyldimethylsilyl (TBDMS) ether | -Si(CH₃)₂(C(CH₃)₃) | tert-Butyldimethylsilyl chloride (TBDMSCl), Base (e.g., Imidazole, Et₃N) | Fluoride (B91410) ion sources (e.g., TBAF, HF), Acetic acid | Stable to bases and many nucleophiles. Labile to acids and fluoride ions. |

The protection of a hydroxyl group on a benzaldehyde derivative typically involves reacting the compound with a suitable base to form a more nucleophilic phenoxide, which then reacts with the protecting group precursor (e.g., an alkyl or silyl halide). nih.govanalis.com.my For instance, regioselective protection of one hydroxyl group over another in dihydroxybenzaldehydes is often achieved by exploiting differences in acidity or steric hindrance. nih.gov

Derivatization and Strategic Applications of 3 Bromo 4 Chloro 5 Hydroxybenzaldehyde As a Synthetic Intermediate

Precursor in Materials Science Research:No literature is available describing its use as a monomer for polymer synthesis or for the functionalization of materials.

It is important to note that a substantial body of research exists for various isomers of this compound, which are often mistaken for the requested molecule. These include:

3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS 1849-76-9) biosynth.comnih.govchemchart.comsigmaaldrich.com

3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5) thermofisher.combldpharm.comnist.gov

3-Bromo-4-hydroxybenzaldehyde (B1265673) (CAS 2973-78-6) google.comsielc.com

However, in strict adherence to the user's instructions to focus solely on 3-Bromo-4-chloro-5-hydroxybenzaldehyde , no content can be produced. Proceeding with information from isomers would be scientifically inaccurate and would contravene the explicit instructions of the prompt.

Compound Names Mentioned

A table of compounds is not applicable as no detailed article could be generated.

Development of Analogues for Structure-Activity Relationship (SAR) Investigations

The development of analogues of this compound is a cornerstone of SAR investigations. This process allows for a detailed examination of how specific structural motifs—the bromine and chlorine atoms, the hydroxyl group, and the aldehyde function—collectively and individually dictate the compound's reactivity and interactions with other chemical entities.

Systematic Chemical Modifications to Explore Substituent Effects

The exploration of substituent effects on the benzene (B151609) ring is a fundamental aspect of physical organic chemistry and drug discovery. In the context of this compound, systematic modifications are designed to probe the electronic and steric influences of the substituents on the reactivity of the aldehyde and hydroxyl groups.

The inherent properties of the substituents on the aromatic ring play a significant role in its chemical behavior. Halogens, such as bromine and chlorine, are electron-withdrawing through the inductive effect but can be weakly electron-donating through resonance. The hydroxyl group is a strong electron-donating group through resonance, while the aldehyde group is electron-withdrawing. This complex interplay of electronic effects governs the electron density distribution within the aromatic ring and, consequently, its reactivity.

Research into related benzaldehyde (B42025) derivatives provides a framework for understanding these effects. For instance, studies on other substituted benzaldehydes have shown that electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups tend to decrease this electrophilicity.

While specific, extensive SAR studies on a broad library of this compound derivatives are not widely available in public literature, the synthesis of related bromophenol derivatives for evaluating their biological activities offers a parallel. In one such study, a series of methylated and acetylated derivatives of bromophenols were synthesized to assess their antioxidant and anticancer properties. nih.gov This approach of modifying the hydroxyl group to an ether or ester is a common strategy in SAR to understand the importance of the hydrogen-bonding capability and the acidity of the phenolic proton.

The following table outlines hypothetical modifications to this compound that could be undertaken to explore substituent effects, based on common derivatization strategies in medicinal chemistry.

| Modification Site | Original Group | Potential New Group | Rationale for Modification |

| C5-OH | Hydroxyl (-OH) | Methoxy (B1213986) (-OCH₃) | To investigate the effect of removing the acidic proton and hydrogen bond donating ability. |

| C5-OH | Hydroxyl (-OH) | Acetoxy (-OCOCH₃) | To introduce a bulkier, less electron-donating group and assess the impact of ester functionality. |

| C1-CHO | Aldehyde (-CHO) | Carboxylic Acid (-COOH) | To study the effect of changing the electronic and steric properties from an aldehyde to a carboxylic acid. |

| C1-CHO | Aldehyde (-CHO) | Schiff Base (=N-R) | To explore the impact of converting the aldehyde to an imine, which can alter binding interactions and reactivity. |

| C3-Br / C4-Cl | Halogen | Other Halogens (e.g., -F, -I) | To probe the influence of halogen size and electronegativity on the overall chemical behavior. |

These systematic changes would allow researchers to build a comprehensive picture of the SAR for this class of compounds.

Methodologies for Assessing Functional Group Contributions to Chemical Behavior

A variety of analytical and computational techniques are employed to assess how different functional groups contribute to the chemical behavior of this compound and its analogues.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of newly synthesized derivatives. Chemical shift changes, particularly of the aldehydic proton and the aromatic protons and carbons, provide direct evidence of how electronic environments are altered by modifications to the substituents. For example, the chemical shift of the aldehydic proton is sensitive to the electron-donating or electron-withdrawing nature of the other groups on the ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to monitor the presence or modification of key functional groups. For instance, the stretching frequency of the carbonyl group (C=O) in the aldehyde and the hydroxyl group (O-H) can shift depending on the electronic effects of the other substituents and the presence of intramolecular hydrogen bonding. The disappearance of the O-H stretch and the appearance of a C-O-C stretch would confirm the conversion of the hydroxyl to a methoxy group.

Mass Spectrometry (MS): MS is crucial for determining the molecular weight of the synthesized analogues, confirming that the desired chemical modification has occurred.

Computational Chemistry:

Density Functional Theory (DFT) Calculations: DFT and other computational methods are powerful tools for predicting the effects of substituents. These calculations can provide insights into molecular properties such as electrostatic potential maps, which visualize the electron distribution on the molecular surface, and frontier molecular orbital energies (HOMO-LUMO), which relate to chemical reactivity. mdpi.com For example, a more positive electrostatic potential on the carbonyl carbon would suggest a higher reactivity towards nucleophiles.

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structure and a specific activity. mnsu.edubiosynth.comnih.govnih.gov For a series of analogues, descriptors such as the Hammett constant (σ), which quantifies the electronic effect of a substituent, and the partition coefficient (log P), which measures lipophilicity, can be correlated with an observed chemical or biological activity. This allows for the predictive design of new analogues with desired properties.

The following table illustrates how these methodologies could be applied to assess the impact of a specific modification, for instance, the conversion of the hydroxyl group to a methoxy group.

| Methodology | Parameter Measured | Expected Change for -OH to -OCH₃ Conversion | Interpretation |

| ¹H NMR | Chemical shift of aldehydic proton | Minor upfield or downfield shift | Indicates a change in the overall electronic effect on the ring. |

| ¹³C NMR | Chemical shift of carbonyl carbon | Shift in resonance | Reflects the altered electronic influence on the aldehyde group. |

| IR Spectroscopy | O-H stretch | Disappearance of the broad O-H band | Confirms the removal of the hydroxyl group. |

| IR Spectroscopy | C=O stretch | Shift to a different wavenumber | Indicates a change in the electronic environment of the carbonyl. |

| DFT Calculations | Electrostatic potential on carbonyl carbon | Change in positive potential | Predicts a change in reactivity towards nucleophiles. |

| QSAR | Hammett constant (σ) | Change in the overall electronic parameter for the substituent at C5 | Quantifies the change in the electron-donating/withdrawing nature. |

Through the combined application of synthetic derivatization and these analytical and computational methodologies, a detailed understanding of the structure-activity relationships for this compound can be achieved, paving the way for its strategic application as a synthetic intermediate in various fields of chemical science.

Comprehensive Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. For 3-Bromo-4-chloro-5-hydroxybenzaldehyde, these methods confirm the presence of its key structural features.

FT-IR Spectroscopy: The FT-IR spectrum of this compound, available through spectral databases, is typically acquired using techniques like potassium bromide (KBr) pellets or Attenuated Total Reflectance (ATR). nih.gov The spectrum is characterized by several key absorption bands:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding.

C-H Stretch (Aldehyde): A distinctive pair of medium-intensity peaks often appears between 2700-2900 cm⁻¹, corresponding to the stretching vibration of the aldehydic C-H bond.

C=O Stretch (Carbonyl): A very strong and sharp absorption peak is observed in the range of 1650-1680 cm⁻¹, which is indicative of the C=O bond of the aldehyde functional group conjugated with the aromatic ring.

C=C Stretch (Aromatic): Multiple sharp peaks of varying intensity are found in the 1450-1600 cm⁻¹ region, representing the carbon-carbon stretching vibrations within the benzene (B151609) ring.

C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ range can be assigned to the stretching vibration of the C-O bond of the phenolic hydroxyl group.

C-Cl and C-Br Stretches: The vibrations for carbon-halogen bonds appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Cl stretch is usually found around 700-800 cm⁻¹, while the C-Br stretch occurs at lower frequencies, often between 500-650 cm⁻¹.

Raman Spectroscopy: Complementing FT-IR, Raman spectroscopy also provides information on the vibrational modes of the molecule. slideshare.net While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. For this compound, the aromatic ring vibrations and the C=C bonds often produce strong signals in the Raman spectrum. Computational studies and spectral analyses for this compound have been noted, confirming its structural investigation via this technique. slideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and chemical environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. For this compound, the spectrum reveals three distinct signals corresponding to the aldehydic proton and the two aromatic protons. A study reporting the spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) provides specific chemical shifts. thieme-connect.com

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aldehyde (-CHO) | 9.80 | Singlet (s) | N/A |

| Aromatic (Ar-H) | 8.04 | Doublet (d) | 1.8 |

| Aromatic (Ar-H) | 7.93 | Doublet (d) | 1.8 |

| Data sourced from a synthesis study in DMSO-d₆. thieme-connect.com |

The aldehydic proton appears as a singlet far downfield at 9.80 ppm due to the strong deshielding effect of the carbonyl group. The two aromatic protons appear as doublets at 8.04 and 7.93 ppm. They are not chemically equivalent and exhibit a small coupling (J = 1.8 Hz), which is characteristic of a meta-coupling between protons separated by three bonds on a benzene ring.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. The spectrum of this compound shows seven distinct signals, corresponding to the seven carbon atoms in the molecule. thieme-connect.com

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 189.5 |

| Aromatic (C-OH) | 155.2 |

| Aromatic (C-H) | 133.1 |

| Aromatic (C-CHO) | 130.3 |

| Aromatic (C-H) | 129.8 |

| Aromatic (C-Cl) | 122.3 |

| Aromatic (C-Br) | 112.2 |

| Data sourced from a synthesis study in DMSO-d₆. thieme-connect.com |

The carbon of the aldehyde group (C=O) is the most downfield signal at 189.5 ppm. The carbon attached to the hydroxyl group (C-OH) appears at 155.2 ppm. The remaining signals correspond to the other five carbons of the aromatic ring, with their chemical shifts influenced by the attached substituents (H, Br, Cl, and CHO).

While specific heteronuclear NMR studies on derivatives of this compound are not detailed in the provided search results, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming structural assignments, especially in more complex derivatives.

HSQC would be used to correlate each proton signal with its directly attached carbon atom. For instance, it would definitively link the proton signal at 8.04 ppm to its corresponding carbon signal at 133.1 ppm (or 129.8 ppm).

HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across the molecule. For example, the aldehydic proton at 9.80 ppm would show a correlation to the carbon atom of the aromatic ring to which the aldehyde group is attached (C-CHO at 130.3 ppm), confirming the placement of the aldehyde group.

These techniques would be essential in characterizing derivatives where additional functional groups are introduced, helping to pinpoint their exact location on the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS, FAB, ESI)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₇H₄BrClO₂, with a calculated molecular weight of approximately 235.46 g/mol . nih.gov Its monoisotopic mass is 233.90832 Da. nih.gov

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For this compound, HRMS would distinguish its exact mass from other compounds with the same nominal mass but different atomic compositions.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar molecules and allows for the detection of pseudomolecular ions with minimal fragmentation. Predicted ESI-MS data shows expected adducts for this compound, which would be observable in an experimental setting.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 234.91561 |

| [M+Na]⁺ | 256.89755 |

| [M-H]⁻ | 232.90105 |

The characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum, aiding in the compound's identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is governed by the chromophores present: the substituted benzene ring and the carbonyl group.

The spectrum is expected to show absorptions corresponding to:

π → π* transitions: These high-energy transitions are associated with the π-electron system of the aromatic ring and the C=O double bond. The substitution on the ring (-OH, -CHO, -Br, -Cl) causes a bathochromic (red) shift, moving these absorptions to longer wavelengths compared to unsubstituted benzene.

n → π* transitions: This lower-energy transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an anti-bonding π* orbital. This absorption is typically weaker in intensity than the π → π* transitions.

While specific λmax values were not found in the search results, the existence of UV-Vis spectroscopic analysis for this compound is documented in computational chemistry presentations. slideshare.net

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, thereby revealing the definitive molecular geometry of a compound. Furthermore, XRD data elucidates the packing of molecules within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and halogen bonding, which govern the supramolecular architecture.

For a compound like this compound, single-crystal X-ray diffraction would be the definitive method to establish its solid-state conformation. The process involves irradiating a single crystal of the material with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously analyzed to construct an electron density map of the asymmetric unit. From this map, the precise coordinates of each atom can be determined, leading to a complete and accurate molecular structure.

Despite a thorough search of publicly available scientific literature and crystallographic databases, specific experimental X-ray diffraction data for this compound, including its crystal system, space group, and unit cell dimensions, could not be located. Such data would typically be presented in a standardized format, as shown in the hypothetical table below, and would be essential for a complete understanding of its solid-state behavior.

Hypothetical Crystal Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Not available |

| Space group | Not available |

| a (Å) | Not available |

| b (Å) | Not available |

| c (Å) | Not available |

| α (°) | Not available |

| β (°) | Not available |

| γ (°) | Not available |

| Volume (ų) | Not available |

| Z | Not available |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed to determine the mass percentage of the constituent elements within a chemical compound. This method is crucial for validating the empirical formula of a newly synthesized or isolated substance. The most common technique for organic compounds is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides) are collected and quantified. For halogen-containing compounds like this compound, specific methods are employed to determine the percentage of bromine and chlorine.

The experimentally determined elemental composition is then compared with the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

While specific experimental elemental analysis data for this compound is not available in the reviewed literature, the theoretical elemental composition can be calculated from its molecular formula, C₇H₄BrClO₂. huji.ac.il The molecular weight of this compound is 235.46 g/mol . huji.ac.il The theoretical percentages of each element are presented in the table below.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 35.71 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 1.71 |

| Bromine | Br | 79.904 | 1 | 79.904 | 33.94 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.06 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.59 |

| Total | | | | 235.464 | 100.00 |

Computational Chemistry Approaches and Mechanistic Investigations

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is particularly effective for predicting the electronic structure, stability, and reactivity of organic molecules. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d), can elucidate the distribution of electron density, which is fundamental to understanding a molecule's properties. nih.govcanterbury.ac.uk

The stability and reactivity of the molecule can be further assessed by analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. In related substituted benzaldehydes, DFT has been used to calculate these parameters to predict their chemical stability and potential for charge transfer. researchgate.net

Table 1: Predicted Electronic Properties of a Substituted Benzaldehyde (B42025) (Illustrative Example) This table presents data for a related molecule, 4-hydroxybenzaldehyde (B117250), to illustrate the types of parameters obtained from DFT calculations. Similar computations would yield specific values for 3-Bromo-4-chloro-5-hydroxybenzaldehyde.

| Parameter | Value (for 4-hydroxybenzaldehyde) | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Data sourced from analogous studies on substituted benzaldehydes.

Molecular Orbital Theory and Semi-Empirical Methods for Reaction Mechanism Elucidation

Molecular Orbital (MO) theory provides a detailed framework for understanding chemical bonding and reaction mechanisms by considering how atomic orbitals combine to form molecular orbitals that span the entire molecule. libretexts.orglibretexts.org This approach is fundamental to explaining phenomena such as conjugation and aromaticity, which are central to the chemistry of this compound. libretexts.org

The analysis of molecular orbitals, particularly the HOMO and LUMO, is crucial for elucidating reaction mechanisms. For instance, in an electrophilic aromatic substitution reaction, the HOMO distribution indicates the most likely sites for an electrophilic attack. For phenols, the HOMO is typically localized on the ortho and para positions relative to the hydroxyl group, making these sites more susceptible to electrophilic attack. researchgate.net In this compound, the combined directing effects of the hydroxyl, bromo, and chloro substituents would determine the precise locations of highest HOMO density.

For studying reaction pathways, such as the addition of a nucleophile to the carbonyl group, MO theory can be used to model the transition states. nih.govcanterbury.ac.uk These calculations help to determine the activation energy barriers for different potential reaction pathways, thereby elucidating the most favorable mechanism. nih.govcanterbury.ac.uk

While DFT is highly accurate, semi-empirical methods like PM3 offer a computationally less expensive alternative for preliminary analyses or for very large molecular systems. rsc.org These methods can provide qualitative insights into reaction regioselectivity by calculating the stability of reaction intermediates. rsc.org

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing compounds. For this compound, DFT calculations can predict vibrational frequencies corresponding to its Infrared (IR) spectrum. nih.gov This would allow for the assignment of key vibrational modes, such as the C=O stretch of the aldehyde, the O-H stretch of the hydroxyl group, and various C-C and C-H vibrations of the aromatic ring. Studies on benzaldehyde have shown that computational models can accurately predict these frequencies. nih.gov

Conformational analysis is the study of the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org For this compound, the key rotational degrees of freedom are around the C-C bond connecting the formyl group to the ring and the C-O bond of the hydroxyl group. Theoretical studies on halobenzaldehydes have shown that the relative orientation of the formyl group is influenced by a balance of steric and electronic interactions with adjacent substituents. researchgate.net It is expected that the formyl group would prefer a planar conformation with the benzene (B151609) ring to maximize conjugation, with the orientation (syn or anti relative to the substituents) being determined by minimizing steric hindrance and electrostatic repulsion. researchgate.net

Table 2: Predicted Vibrational Frequencies for a Substituted Benzaldehyde (Illustrative Example) This table presents calculated and experimental data for benzaldehyde to illustrate the accuracy of spectroscopic predictions. Similar calculations would apply to this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1720 | 1703 |

| C-H (aldehyde) Stretch | 2820 | 2821 |

| Aromatic C-H Stretch | 3080 | 3063 |

| Aromatic Ring Stretch | 1605 | 1597 |

Data sourced from computational studies on benzaldehyde. nih.gov

Modeling of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions where multiple products are possible.

Regioselectivity refers to the preference for reaction at one position over another. libretexts.org In the case of electrophilic aromatic substitution on this compound, the existing substituents will direct an incoming electrophile to a specific position on the ring. The hydroxyl group is a strong activating group and an ortho-, para-director. The halogen atoms are deactivating but are also ortho-, para-directors. Computational methods can predict the most favorable site of substitution by calculating the relative energies of the possible reaction intermediates (arenium ions or σ-complexes). nih.govrsc.org Methods based on calculating the energies of protonated species or analyzing local ionization energy minima on the molecule's surface have also proven effective in predicting regioselectivity. rsc.orgnih.gov

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. youtube.com For this compound, a key reaction involving stereoselectivity is the nucleophilic addition to the carbonyl carbon of the aldehyde group. This reaction creates a new chiral center. The stereochemical outcome (i.e., the ratio of R and S enantiomers) can be influenced by the steric bulk of the surrounding substituents and the nature of the incoming nucleophile and catalyst. acs.orgacs.org Computational modeling of the transition states for the formation of the different stereoisomers can predict which product is likely to be favored, providing valuable guidance for synthetic planning. nih.gov

Prospective Research Avenues and Unexplored Potentials of 3 Bromo 4 Chloro 5 Hydroxybenzaldehyde

Innovation in Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. While specific synthetic procedures for 3-Bromo-4-chloro-5-hydroxybenzaldehyde are not extensively documented in current literature, future research could focus on applying green chemistry principles to its preparation.

Biocatalysis and Enzymatic Halogenation: A promising avenue lies in the use of halogenating enzymes. Halogenases, for instance, can offer high regioselectivity under mild conditions, potentially enabling the selective introduction of bromine or chlorine onto a precursor like 5-hydroxybenzaldehyde. nih.gov This enzymatic approach would circumvent the use of harsh and often toxic traditional halogenating agents.

Catalytic Fractionation and Ozonolysis: Drawing inspiration from methods used to produce vanillin (B372448) and syringaldehyde (B56468) from biomass, a strategy involving catalytic fractionation of lignin (B12514952) followed by ozonolysis could be adapted. rsc.org This would represent a significant step towards producing halogenated aromatic aldehydes from renewable feedstocks.

One-Pot Procedures and Flow Chemistry: Advanced synthetic strategies such as one-pot reduction/cross-coupling procedures could be explored. sigmaaldrich.comnih.gov These methods minimize waste by reducing the number of intermediate purification steps. Furthermore, adapting the synthesis to a continuous flow process could enhance safety, efficiency, and scalability.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the bioreduction of aromatic aldehydes. scielo.org.mx Investigating microwave-assisted halogenation or formylation of appropriate precursors could lead to rapid and energy-efficient synthetic protocols.

Discovery of Novel Reactivity and Catalytic Applications

The reactivity of this compound is dictated by its four distinct functional groups. The aldehyde can undergo condensation reactions, the hydroxyl group can be derivatized, and the C-Br and C-Cl bonds offer sites for cross-coupling reactions.

C-H Functionalization: Recent advances in phenol-directed C-H functionalization open up possibilities for modifying the aromatic ring at the positions not occupied by substituents. nih.govacs.org Catalytic methods, including those using ruthenium and photoredox catalysis, could enable the introduction of new carbon-carbon or carbon-heteroatom bonds, leading to a diverse library of derivatives. scispace.comnih.gov

Halogen Bonding Organocatalysis: The presence of bromine and chlorine atoms suggests that this molecule could act as a halogen bond (XB) donor. Halogen bonding is a directional, non-covalent interaction that is increasingly being used in organocatalysis. mdpi.com Theoretical and experimental studies could explore the potential of this compound and its derivatives to catalyze reactions such as Michael additions or Diels-Alder reactions through halogen bond activation.

Schiff Base and Polymer Synthesis: Like its isomers, the compound can be expected to react with amines to form Schiff bases, which are valuable intermediates in organic synthesis and can also exhibit interesting biological properties. Moreover, the difunctional nature (hydroxyl and aldehyde groups) of the molecule makes it a potential monomer for the synthesis of novel polyesters and polyurethanes, following functionalization of the aldehyde group. sigmaaldrich.com

Expansion into Emerging Fields of Chemical Science

The unique electronic and structural features of this compound make it a candidate for exploration in several emerging scientific fields.

Materials Science: As a polyfunctional aromatic compound, it could serve as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The halogen and hydroxyl groups could be used to tune the porosity, stability, and functional properties of these materials for applications in gas storage, separation, or catalysis.

Chemical Biology and Medicinal Chemistry: Halogenated phenols are known to possess a range of biological activities. For example, the related compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904), isolated from marine red algae, has shown antioxidant and cytoprotective effects. nih.gov It is plausible that this compound or its derivatives could exhibit interesting biological profiles, such as antimicrobial or anticancer activities, meriting investigation. mdpi.com Its isomers are also used in the synthesis of new drugs. biosynth.com

Agrochemicals: Substituted benzaldehydes are precursors to many agrochemicals. The specific halogenation pattern of this molecule could lead to the discovery of new herbicides, fungicides, or pesticides with novel modes of action.

Integration of In Silico and Experimental Approaches for Accelerated Discovery

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating the discovery and development of new molecules and materials.

Predictive Modeling: Computational methods like Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of this compound. chemicalbook.com Such studies can provide insights into its reactivity, spectral characteristics, and potential for non-covalent interactions like halogen bonding.

Quantitative Structure-Activity Relationship (QSAR): For a series of analogues, QSAR studies can be performed to build models that correlate structural features with biological activity or physical properties. nih.gov This can guide the design of new derivatives with enhanced potency or desired characteristics, reducing the need for extensive trial-and-error synthesis and testing.

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its analogues. This can help in understanding the mechanism of action and in designing more effective inhibitors or modulators.

Systematic Exploration of Analogues for Targeted Properties and Functions

A systematic exploration of analogues of this compound is a logical next step to fully understand its potential. By methodically altering its structure, a wide range of compounds with fine-tuned properties can be generated.

Varying Halogen Substituents: Replacing the bromine or chlorine with other halogens (fluorine or iodine) would systematically alter the steric and electronic properties of the molecule. This could have a significant impact on its reactivity in cross-coupling reactions and its strength as a halogen bond donor.

Positional Isomerism: The synthesis and study of other isomers, where the positions of the functional groups are varied, would provide crucial information on structure-property relationships. Comparing the properties of this compound with its more studied isomers like 3-Bromo-5-chloro-4-hydroxybenzaldehyde would be highly informative. nih.govsigmaaldrich.combiosynth.com

Derivatization of Functional Groups: The aldehyde and hydroxyl groups are amenable to a wide range of chemical transformations. Converting the aldehyde to an oxime, hydrazone, or carboxylic acid, or etherifying the hydroxyl group, would generate a library of derivatives. These new compounds could then be screened for various applications, from pharmaceuticals to materials science.

Data on this compound and Its Isomer

Below are tables summarizing available physical and chemical data for this compound and its more frequently documented isomer, 3-Bromo-5-chloro-4-hydroxybenzaldehyde.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2089300-24-1 | sigmaaldrich.comsigmaaldrich.comaaronchem.combldpharm.com |

| Molecular Formula | C₇H₄BrClO₂ | sigmaaldrich.comaaronchem.combldpharm.com |

| Molecular Weight | 235.46 g/mol | bldpharm.comcymitquimica.com |

| Purity | 97% | cymitquimica.com |

| Storage | Sealed in dry, room temperature | bldpharm.com |

Physicochemical Properties of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

| Property | Value | Source |

|---|---|---|

| CAS Number | 1849-76-9 | nih.govsigmaaldrich.combiosynth.com |

| Molecular Formula | C₇H₄BrClO₂ | nih.govbiosynth.com |

| Molecular Weight | 235.46 g/mol | nih.govbiosynth.com |

| Melting Point | 157-162 °C | sigmaaldrich.com |

| Flash Point | 157 °C | biosynth.com |

Q & A

Q. What are the common synthetic routes for 3-Bromo-4-chloro-5-hydroxybenzaldehyde, and what factors influence their yields?

The primary synthesis involves bromination of 5-chloro-salicylaldehyde followed by a Vilsmeier–Haack reaction to introduce the formyl group. Key factors affecting yields include:

- Bromination efficiency : Temperature control (0–5°C) and stoichiometric excess of brominating agents (e.g., Br₂ or NBS).

- Vilsmeier–Haack conditions : Use of DMF/POCl₃ under inert atmosphere (N₂/Ar) to minimize side reactions. Reaction completion is monitored via TLC or HPLC .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted intermediates. Typical yields range from 45–65% .

Q. How can researchers purify this compound effectively after synthesis?

Post-synthesis purification methods include:

- Recrystallization : Ethanol/water mixtures yield crystalline forms (purity >95%).

- Chromatography : Flash chromatography with silica gel (hexane:EtOAc 3:1) separates aldehyde derivatives from halogenated byproducts.

- Analytical validation : Confirm purity via melting point analysis (mp 125–130°C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm, hydroxyl group at δ 5.5–6.0 ppm).

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O–H stretch).

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 235.46 (C₇H₄BrClO₂) .

Advanced Research Questions

Q. How can reaction conditions for the Vilsmeier–Haack step be optimized to enhance formyl group introduction?

Optimization strategies:

- Temperature : Maintain 60–70°C to balance reaction rate and byproduct formation.

- Reagent ratios : Use a 1:1.2 molar ratio of DMF:POCl₃ to ensure complete activation.

- Inert atmosphere : Prevents oxidation of intermediates (confirmed via GC-MS monitoring).

- Post-reaction quenching : Rapid ice-water quenching stabilizes the aldehyde group .

Q. What experimental approaches address conflicting data in biological activity studies of this compound?

Contradictions in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) require:

- Dose-response assays : Validate activity thresholds (IC₅₀ values) across multiple cell lines.

- Structural analogs : Compare with derivatives (e.g., 3-Bromo-5-ethyl-4-hydroxybenzaldehyde) to isolate substituent effects (Table 1).

- Mechanistic studies : Use fluorescence polarization or SPR to confirm target binding specificity .

Table 1. Structural Analogs and Key Features

| Compound Name | CAS Number | Key Functional Groups | Bioactivity Profile |

|---|---|---|---|

| 3-Bromo-5-ethyl-4-hydroxybenzaldehyde | - | Ethyl, hydroxyl | Moderate CYP3A4 inhibition |

| 4-Bromo-2-hydroxybenzaldehyde | 22532-62-3 | Hydroxyl, bromine | Antioxidant activity |

| 3-Bromo-2-methoxy-5-methylbenzaldehyde | - | Methoxy, methyl | Antifungal properties |

Q. How to design experiments to study interactions with enzymes or receptors?

- Molecular docking : Use software (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases, GPCRs).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics.

- Crystallography : Co-crystallize with proteins (e.g., hydrolases) to resolve binding site interactions (see Acta Cryst. E reports) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.